
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography can be used to analyze these properties .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2S,4S)-4-tert-Butoxy-1-isopropyl-proline”:
Medical Imaging
This compound has been used in the development of MicroPET–CT imaging agents. Specifically, (2S,4S)4–[18F]FPArg has shown the ability to penetrate the blood–brain barrier and image gliomas with high contrast, which is crucial for the diagnosis and efficacy evaluation of clinical glioma .
Cancer Diagnosis and Therapy
The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, which is related to the compound , holds potential as a pharmacophore for designing FAP-targeted radioligands . These radioligands can be used for cancer diagnosis and therapy, indicating a significant role in oncological research .
Anti-Tumor Activity
Research has also been conducted on the anti-tumor activity of somatostatin receptor antagonists using related compounds. This includes studies comparing the efficacy of different somatostatin receptor-targeted therapies in mice bearing tumors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYXTGROKSICK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@H](C[C@H]1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



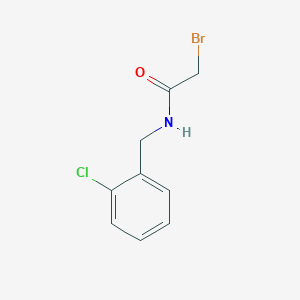
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)
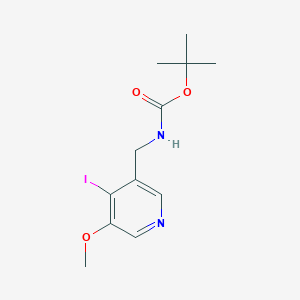
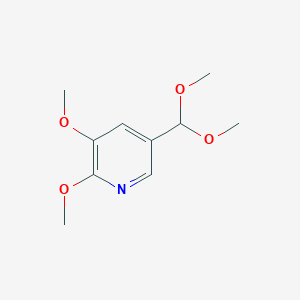
![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)
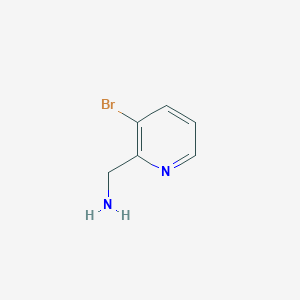

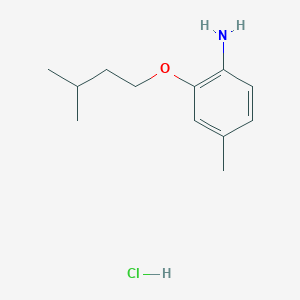

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
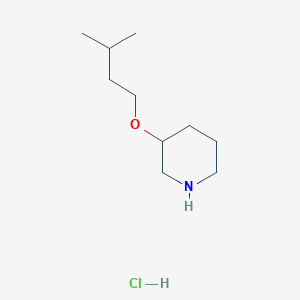


![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)